An In-depth Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,2-ethanedisulfonic acid dihydrate, a significant compound in pharmaceutical sciences and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and practical methodologies.
Forward-Looking Statement
1,2-Ethanedisulfonic acid, particularly in its dihydrate form, serves as a critical counterion in the formation of pharmaceutical salts, known as "edisylates."[1][2] The strategic use of this diprotic sulfonic acid can significantly enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its intrinsic properties is paramount for its effective application in drug formulation and development.
Molecular and Physicochemical Profile
1,2-Ethanedisulfonic acid dihydrate is an organosulfur compound that presents as a white to off-white or beige crystalline powder.[3][4] It is the hydrated form of ethane-1,2-disulfonic acid, containing two molecules of water of crystallization.
Chemical Structure and Identifiers
The molecular structure consists of a two-carbon ethane backbone with a sulfonic acid group attached to each carbon atom.
Caption: Chemical structure of 1,2-Ethanedisulfonic Acid with two water molecules of hydration.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethane-1,2-disulfonic acid;dihydrate[5] |
| Synonyms | Ethane-1,2-disulfonic acid dihydrate, Ethylenedisulfonic acid dihydrate[3][6] |
| CAS Number | 5982-56-9[3] |
| Molecular Formula | C₂H₁₀O₈S₂[3] |
| Molecular Weight | 226.22 g/mol [7] |
| InChI Key | DSGUSEBCDAKBCM-UHFFFAOYSA-N[5] |
Physical Properties
The physical characteristics of 1,2-ethanedisulfonic acid dihydrate are summarized in the table below.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to beige crystals or powder | [3] |
| Melting Point | 109-114 °C (with decomposition at higher temperatures) | [8][9] |
| Solubility | Very soluble in water; soluble in ethanol and ether; very soluble in dioxane. | [6][10] |
| Odor | Odorless | [9] |
Chemical Properties and Reactivity
Acidity
1,2-Ethanedisulfonic acid is a strong diprotic acid, meaning it can donate two protons.[1][11] Its low pKa values indicate that it readily dissociates in aqueous solutions.[3][11]
This strong acidic nature makes it an effective catalyst in various organic reactions such as esterification and hydrolysis.[3]
Reactivity Profile
-
Reaction with Bases: As a strong acid, it reacts exothermically with bases like amines, amides, and inorganic hydroxides.[12]
-
Reaction with Oxidizing Agents: It can be oxidized to form other sulfonic acid derivatives.[8]
-
Stability: The compound is stable under normal conditions but is hygroscopic, readily absorbing moisture from the air.[9] It is incompatible with strong oxidizing agents and alkalis.[9] Upon heating to decomposition, it produces toxic fumes of sulfur oxides.[12]
-
Salt Formation: A key application in the pharmaceutical industry is its ability to form stable salts (edisylates) with basic active pharmaceutical ingredients.[1][2]
Synthesis and Purification
Several methods are employed for the synthesis of 1,2-ethanedisulfonic acid dihydrate, with the choice of method often depending on the desired scale and purity.
Laboratory-Scale Synthesis from 1,2-Dibromoethane
A common laboratory preparation involves the reaction of 1,2-dibromoethane with sodium sulfite to form the disodium salt, followed by conversion to the free acid.[10]
Caption: Analytical workflow for the characterization of 1,2-Ethanedisulfonic Acid Dihydrate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.
Interpretation of Key Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3000 (broad) | O-H stretching of the sulfonic acid and water of hydration |
| ~2900 | C-H stretching of the ethane backbone |
| ~1200-1100 | Asymmetric S=O stretching of the sulfonyl group |
| ~1050 | Symmetric S=O stretching of the sulfonyl group [8] |
| ~800-700 | S-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), due to its high solubility in water.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.
Expected Chemical Shifts:
-
¹H NMR (in D₂O): A singlet is expected for the four equivalent protons of the ethylene backbone, typically in the range of δ 3.5–4.0 ppm. [8]The acidic protons of the sulfonic acid groups and the water molecules will exchange with D₂O and may not be observed or may appear as a broad peak.
-
¹³C NMR (in D₂O): A single peak is expected for the two equivalent carbons of the ethylene backbone.
Thermogravimetric Analysis (TGA)
TGA is crucial for determining the water content and assessing the thermal stability of the dihydrate.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample is placed in an alumina or platinum pan.
-
Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
Interpretation of TGA Curve:
A typical TGA curve for 1,2-ethanedisulfonic acid dihydrate will show a distinct weight loss corresponding to the two water molecules, followed by decomposition at higher temperatures. The theoretical weight loss for the two water molecules is approximately 15.9%. The dehydration process is often observed in the temperature range of 70 to 150°C. [13]
Acid-Base Titration
Titration with a standardized strong base is used to determine the purity and assay of the acid.
Experimental Protocol:
-
An accurately weighed sample of 1,2-ethanedisulfonic acid dihydrate is dissolved in deionized water.
-
A few drops of a suitable indicator (e.g., phenolphthalein) are added.
-
The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change. [14][15]4. As a diprotic acid, two equivalence points may be observed, though the first is often more distinct. [1][14][15]The volume of titrant required to reach the equivalence point is used to calculate the purity of the acid.
Applications in Pharmaceutical Development
The primary application of 1,2-ethanedisulfonic acid in the pharmaceutical industry is as a counterion to form edisylate salts of basic drug molecules. [1][2]This salt formation can confer several advantages:
-
Enhanced Solubility: The high water solubility of the edisylate counterion can improve the overall solubility of a poorly soluble API. * Improved Stability: Edisylate salts can exhibit greater chemical and physical stability compared to the free base form of the drug.
-
Modified Release Profiles: The choice of counterion can influence the dissolution rate and, consequently, the pharmacokinetic profile of a drug.
Safety and Handling
1,2-Ethanedisulfonic acid dihydrate is a corrosive substance that can cause severe skin burns and eye damage. [6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including acid-resistant gloves, safety goggles, and a face shield.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place. It is hygroscopic and should be protected from moisture.
-
In case of contact: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.
Conclusion
1,2-Ethanedisulfonic acid dihydrate is a versatile and highly functionalized molecule with significant applications, particularly in the pharmaceutical industry. Its strong acidic nature, high water solubility, and ability to form stable crystalline salts make it an invaluable tool for drug development professionals. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe handling and effective utilization in research and development.
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